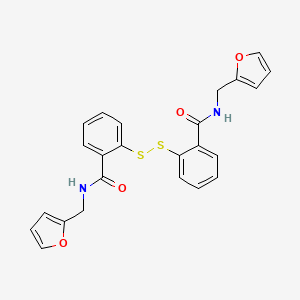
2,2'-Dithiobis(N-(2-methylfuran)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(2-methylfuran)benzamide) is an organic compound with the molecular formula C24H20N2O4S2 It features a disulfide bond linking two benzamide groups, each substituted with a 2-methylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-methylfuran)benzamide) typically involves the reaction of 2-methylfuran with benzoyl chloride to form N-(2-methylfuran)benzamide. This intermediate is then subjected to oxidative coupling using a disulfide-forming reagent such as iodine or hydrogen peroxide, resulting in the formation of the disulfide bond between two N-(2-methylfuran)benzamide molecules.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(2-methylfuran)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-(2-methylfuran)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and furan moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Depending on the substituents introduced, a variety of substituted benzamides or furans can be formed.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(2-methylfuran)benzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide bond, which can undergo redox reactions.
Medicine: Explored for its potential therapeutic properties, particularly in targeting redox-sensitive pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(2-methylfuran)benzamide) primarily involves its disulfide bond, which can undergo redox reactions. This property allows it to interact with various molecular targets, particularly those involved in redox signaling pathways. The compound can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(benzamide): Similar structure but lacks the 2-methylfuran moiety.
N,N’-Dithiobis(2-nitrobenzamide): Contains nitro groups instead of methylfuran.
2,2’-Dithiobis(N-methylbenzamide): Similar but with a methyl group instead of methylfuran.
Uniqueness
2,2’-Dithiobis(N-(2-methylfuran)benzamide) is unique due to the presence of the 2-methylfuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
98051-77-5 |
|---|---|
Formule moléculaire |
C24H20N2O4S2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H20N2O4S2/c27-23(25-15-17-7-5-13-29-17)19-9-1-3-11-21(19)31-32-22-12-4-2-10-20(22)24(28)26-16-18-8-6-14-30-18/h1-14H,15-16H2,(H,25,27)(H,26,28) |
Clé InChI |
JLUYBYQUBLVFKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)SSC3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



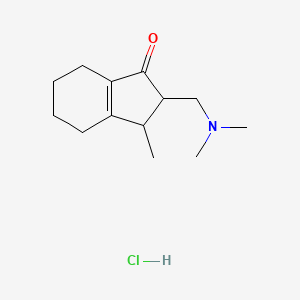
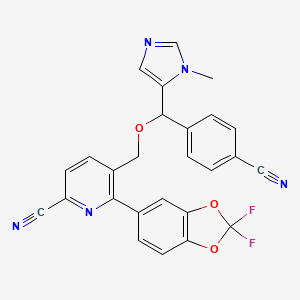
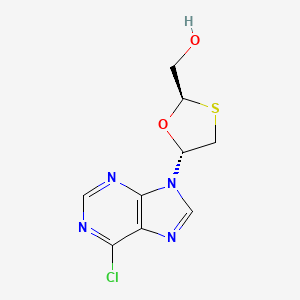

![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
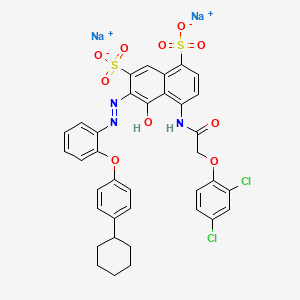
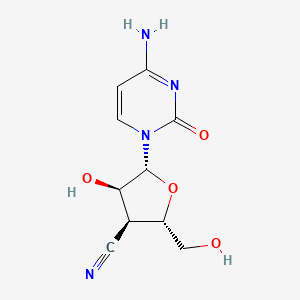
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)
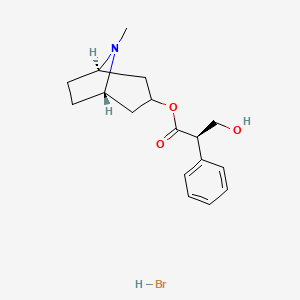
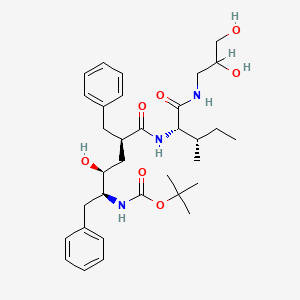
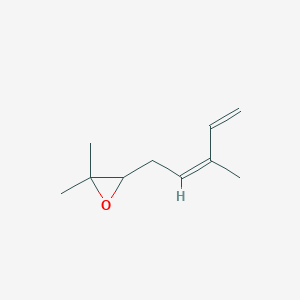
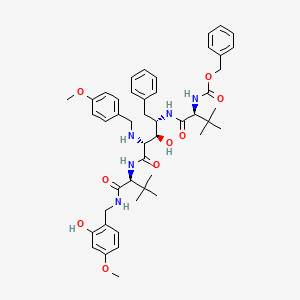
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
